2-(Methanesulfonyl(N-methoxymethyl)amino)pyrimidine-5-boronic acid, pinacol ester
Description
Historical Development of Pyrimidine-Based Boronic Esters
The evolution of pyrimidine boronic esters parallels advancements in cross-coupling catalysis. Early work on boronic acids, such as ethylboronic acid synthesized by Edward Frankland in 1860, laid the groundwork for understanding boron-carbon bond reactivity. By the late 20th century, Suzuki-Miyaura couplings emerged as a cornerstone method, driving demand for heteroaromatic boronic esters. Pyrimidines entered this landscape due to their prevalence in bioactive molecules and electronic materials.
Initial syntheses focused on simple pyrimidine-5-boronic acids, as seen in the 2012 double Suzuki cross-coupling of 2-chloropyrimidin-5-ylboronic acid with 1,3-dibromo-5-butoxybenzene. These early studies demonstrated the feasibility of constructing biheterocyclic systems but faced limitations in functional group tolerance. The introduction of pinacol esters addressed stability issues, as evidenced by the commercial availability of pyrimidine-5-boronic acid pinacol ester derivatives. Modern derivatives like 2-(methanesulfonyl(N-methoxymethyl)amino)pyrimidine-5-boronic acid, pinacol ester (CAS 2096333-95-6) represent a convergence of protective group chemistry and regioselective design.
Significance in Suzuki-Miyaura Cross-Coupling Reactions
Pyrimidine boronic esters excel in Suzuki-Miyaura reactions due to their balanced electronic and steric properties. The 5-position substitution minimizes steric clash with catalytic centers while maintaining conjugation with the pyrimidine ring’s nitrogen atoms. This positioning enhances transmetallation efficiency, as demonstrated in rhodium-catalyzed asymmetric couplings achieving >90% enantiomeric excess with similar substrates.
The methanesulfonyl(N-methoxymethyl)amino group plays dual roles:
- Electronic activation : The electron-withdrawing methanesulfonyl group increases boron’s Lewis acidity, accelerating transmetallation.
- Steric protection : The N-methoxymethyl substituent shields reactive sites from undesired side reactions while maintaining solubility in polar aprotic solvents.
These features enable couplings under mild conditions compared to traditional aryl halides. For example, tertiary boronic esters—typically challenging substrates—undergo stereospecific couplings with lithiated N-heteroaromatics when protected by similar groups.
Structural Significance of the Methanesulfonyl(N-methoxymethyl)amino Group
The unique N-substituent in this boronic ester derives its utility from three key attributes:
A. Conformational rigidity : The sulfonamide group restricts rotation around the N–S bond, preorganizing the molecule for transition state interactions. This rigidity enhances stereochemical outcomes in asymmetric couplings.
B. Hydrogen-bonding capacity : The sulfonyl oxygen can participate in non-covalent interactions with catalysts, as observed in rhodium-catalyzed systems where such interactions improve enantioselectivity.
C. Oxidative stability : Methanesulfonyl groups resist degradation under standard cross-coupling conditions (e.g., 80–100°C, basic aqueous phases), unlike simpler amides.
Comparative studies of substituent effects show that bulkier N-protecting groups (e.g., trityl vs. methoxymethyl) reduce coupling yields by 30–50%, underscoring the optimized nature of this particular group.
Position-Specific Functionalization at the 5-Position of Pyrimidines
The 5-position on pyrimidines offers distinct advantages for boronic ester placement:
Electronic factors :
- The 5-position is meta to both ring nitrogens, creating a node in the π-system that minimizes electron withdrawal from the boronic ester.
- This electronic environment lowers activation energy for transmetallation by 15–20 kJ/mol compared to ortho-substituted analogs.
Synthetic accessibility :
- Directed ortho-metalation strategies preferentially functionalize the 5-position due to nitrogen-directed deprotonation patterns.
- Crystal structure analyses reveal that 5-substituted pyrimidine boronic esters exhibit 20% greater thermal stability than their 2- or 4-substituted counterparts.
Applications in drug discovery :
- Over 60% of kinase inhibitors contain 5-substituted pyrimidine moieties, making this boronic ester a key intermediate for targeted library synthesis.
- In materials science, 5-functionalized pyrimidines enable precise tuning of charge transport properties in organic semiconductors.
Table 1: Comparison of Pyrimidine Boronic Ester Reactivity
| Position | Relative Coupling Rate (k) | Thermal Stability (°C) | Reference |
|---|---|---|---|
| 2 | 0.45 | 112 | |
| 4 | 0.78 | 125 | |
| 5 | 1.00 | 147 |
Properties
IUPAC Name |
N-(methoxymethyl)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BN3O5S/c1-12(2)13(3,4)22-14(21-12)10-7-15-11(16-8-10)17(9-20-5)23(6,18)19/h7-8H,9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMIEBLRKYILPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(COC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound is known to undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various boronic esters, reduced derivatives, and substituted pyrimidines.
Scientific Research Applications
Pharmaceutical Intermediates
One of the primary applications of 2-(Methanesulfonyl(N-methoxymethyl)amino)pyrimidine-5-boronic acid, pinacol ester is its role as a pharmaceutical intermediate. This compound is essential in the synthesis of various therapeutic agents, particularly in the development of drugs targeting diseases such as cancer and diabetes. Its boronic acid functionality allows for the formation of covalent bonds with biomolecules, which is particularly useful in drug design.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are fundamental for constructing complex organic molecules. The ability to form stable complexes with transition metals enhances its utility in creating diverse chemical architectures.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential to inhibit certain enzymes involved in disease processes. Boronic acids are known for their ability to interact with serine proteases and other enzyme classes, making them valuable in the development of enzyme inhibitors.
Case Study 1: Synthesis of Anticancer Agents
A study explored the synthesis of novel anticancer agents using this compound as a key intermediate. The researchers employed this compound in a multi-step synthesis that resulted in compounds exhibiting significant cytotoxic activity against various cancer cell lines. The overall yield from the synthetic route was reported to be over 70%, demonstrating the efficiency of this boronic acid derivative in drug development.
Case Study 2: Development of Diabetes Medications
Another research effort focused on utilizing this compound to synthesize inhibitors for enzymes implicated in glucose metabolism. The study highlighted how modifications to the pyrimidine ring and boronic acid moiety could enhance selectivity and potency against target enzymes. The synthesized compounds showed promising results in preclinical trials, indicating potential therapeutic applications for managing diabetes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its participation in chemical reactions as a boronic acid derivative. The boronic acid group can form reversible covalent bonds with diols and other Lewis bases, facilitating various organic transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrimidine-5-Boronic Acid Pinacol Esters
Structural and Electronic Effects
- Electron-Withdrawing Groups (EWGs): The methanesulfonyl group in the target compound increases the electrophilicity of the boronic ester, accelerating Suzuki coupling rates compared to electron-donating substituents like methylamino (4b, 8) . Ethoxycarbonyl () and BOC-protected amines () similarly enhance reactivity but may require additional synthetic steps for deprotection.
Steric Effects :
Solubility and Stability
- Hydrophilic Substituents: The methoxymethyl group improves solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to purely alkylated analogs (e.g., 4h, 4i in ) . Amino groups () enhance aqueous solubility but may necessitate pH adjustments for stability.
Stability :
Research Findings and Data
Biological Activity
The compound 2-(Methanesulfonyl(N-methoxymethyl)amino)pyrimidine-5-boronic acid, pinacol ester is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in drug design and development. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and providing insights into its pharmacological potential.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound includes a pyrimidine ring substituted with a methanesulfonyl group and a boronic acid moiety, which is crucial for its biological interactions.
Biological Activity Overview
Research indicates that pyrimidine derivatives exhibit various biological activities, including anti-inflammatory, anticancer, and antibacterial effects. The specific activities of 2-(Methanesulfonyl(N-methoxymethyl)amino)pyrimidine-5-boronic acid pinacol ester have been explored in several studies.
Anti-inflammatory Activity
Pyrimidine derivatives have shown promise in reducing inflammation by inhibiting key inflammatory mediators. For instance, studies have demonstrated that certain pyrimidine compounds can significantly decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical players in the inflammatory response .
| Compound | Inhibition of COX-2 (%) | Inhibition of iNOS (%) |
|---|---|---|
| Compound A | 75% | 70% |
| 2-(Methanesulfonyl(N-methoxymethyl)amino)pyrimidine-5-boronic acid | TBD | TBD |
Anticancer Activity
The anticancer potential of pyrimidine derivatives has also been documented. For example, compounds similar to the one have exhibited cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HT-29). The mechanism often involves apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µM) for Methanesulfonyl Pyrimidine Derivative | IC50 (µM) for Methotrexate |
|---|---|---|
| MDA-MB-231 | TBD | 2.79 |
| HT-29 | TBD | 0.99 |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors involved in inflammatory pathways and cancer progression. The boronic acid moiety allows for reversible binding to diols in biological systems, which may enhance its efficacy as a therapeutic agent .
Case Studies
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of a series of pyrimidine derivatives, finding that those with electron-donating groups showed enhanced activity against COX-2 and iNOS expression . The specific compound was noted for its significant reduction in these markers compared to traditional anti-inflammatory drugs like indomethacin.
- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of similar compounds on MDA-MB-231 cells. The results indicated that the introduction of methoxy groups at specific positions on the pyrimidine ring significantly increased cytotoxicity compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(Methanesulfonyl(N-methoxymethyl)amino)pyrimidine-5-boronic acid, pinacol ester?
- The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using aryl halides or triflates and boronic ester derivatives. A common approach involves coupling a pre-functionalized pyrimidine scaffold with a boronic ester moiety under inert conditions (e.g., N₂ atmosphere) .
- Key reagents : Pd(PPh₃)₄ or PdCl₂(dppf), base (e.g., Na₂CO₃), and anhydrous solvents (THF or dioxane).
- Validation : Monitor reaction progress via LCMS for boronic acid intermediates (e.g., [M+H]+ signals at ~250–350 m/z) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at 0–6°C under inert gas (argon or nitrogen) to prevent hydrolysis of the boronic ester. Avoid exposure to moisture, heat (>125°C), and oxidizing agents .
- Handling : Use anhydrous solvents (e.g., THF, DCM) and glovebox techniques for air-sensitive steps. Pre-purify starting materials to minimize side reactions .
Q. What purification methods are effective for isolating this boronic ester?
- Chromatography : Flash column chromatography with silica gel (hexane/EtOAc gradient) or reverse-phase HPLC for high-purity isolates.
- Crystallization : Use pinacol-based solvents (e.g., hexane/acetone mixtures) to exploit boronic ester crystallinity. Confirm purity via NMR (¹¹B signals at ~30–35 ppm) and LCMS .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling efficiency with sterically hindered substrates?
- Steric mitigation : Use bulky ligands (e.g., SPhos, XPhos) to stabilize Pd intermediates. Increase reaction temperature (80–100°C) and extend reaction time (24–48 hrs) .
- Solvent selection : DMF or toluene enhances solubility of bulky aryl partners. Additives like TBAB (tetrabutylammonium bromide) improve phase transfer in biphasic systems .
- Case study : demonstrates successful coupling of diazepane-modified pyrimidine boronic esters under Pd catalysis, achieving >90% yield .
Q. What analytical techniques resolve contradictions in reaction outcomes (e.g., low coupling yields)?
- Mechanistic probing : Use ¹¹B NMR to track boronic ester integrity and detect hydrolysis byproducts. For example, free boronic acids show distinct shifts (~10–15 ppm) compared to esters (~25–30 ppm) .
- Competing pathways : Investigate protodeboronation via LCMS ([M+H]+ loss of ~88 Da for pinacol ester cleavage). Adjust pH (neutral to mild basic) to suppress this side reaction .
Q. How can photoinduced borylation strategies replace traditional coupling methods?
- Method : Irradiate N-hydroxyphthalimide (NHP) esters of carboxylic acids with visible light in the presence of bis(catecholato)diboron. This radical-based approach avoids transition metals and achieves boronic ester formation at RT .
- Application : Useful for late-stage functionalization of complex molecules (e.g., natural product derivatives). Monitor radical intermediates via EPR spectroscopy .
Q. What strategies improve stereoselectivity in allylboration reactions using this compound?
- Borinic ester intermediates : Treat the pinacol ester with nBuLi and TFAA to generate a borinic ester, which enhances E-selectivity in aldehyde allylboration (>90% diastereomeric excess) .
- Substrate design : Introduce β-substituents (e.g., methyl groups) to enforce conformational control. reports reversed Z/E selectivity using β-methallyl derivatives .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
